Cas no 682802-82-0 (2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid)
![2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid structure](https://ja.kuujia.com/scimg/cas/682802-82-0x500.png)
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(6-(Benzyloxy)-1H-indol-3-yl)acetic acid
- 2-(6-phenylmethoxy-1H-indol-3-yl)acetic acid
- 6-Benzyloxyindole-3-Acetic Acid
- [6-benzyloxy-1H-indole-3-yl]acetic acid
- 2-(6-benzyloxy-1H-indol-3-yl)acetic acid
- AG-A-88942
- AK124350
- AmbotzHAA8300
- CTK7J2191
- KB-223455
- SureCN4473938
- 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid
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- MDL: MFCD02683919
- インチ: InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-9-14(6-7-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20)
- InChIKey: PHNNDRRSUHPAFS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(=O)O
計算された属性
- せいみつぶんしりょう: 281.10525
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 62.32
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146673-1g |
2-(6-(benzyloxy)-1H-indol-3-yl)acetic acid |
682802-82-0 | 95% | 1g |
$*** | 2023-03-31 | |
abcr | AB259411-1 g |
6-Benzyloxyindole-3-acetic acid; . |
682802-82-0 | 1 g |
€1,142.50 | 2023-07-20 | ||
abcr | AB259411-250mg |
6-Benzyloxyindole-3-acetic acid; . |
682802-82-0 | 250mg |
€601.00 | 2025-02-19 | ||
Enamine | EN300-729475-0.1g |
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid |
682802-82-0 | 95% | 0.1g |
$260.0 | 2023-05-24 | |
Enamine | EN300-729475-10.0g |
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid |
682802-82-0 | 95% | 10g |
$2425.0 | 2023-05-24 | |
TRC | B705240-2mg |
2-[6-(Benzyloxy)-1H-indol-3-yl]acetic Acid |
682802-82-0 | 2mg |
$ 65.00 | 2022-06-06 | ||
TRC | B705240-10mg |
2-[6-(Benzyloxy)-1H-indol-3-yl]acetic Acid |
682802-82-0 | 10mg |
$ 210.00 | 2022-06-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0206-1G |
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid |
682802-82-0 | 95% | 1g |
¥ 3,055.00 | 2023-03-13 | |
Enamine | EN300-729475-5.0g |
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid |
682802-82-0 | 95% | 5g |
$1925.0 | 2023-05-24 | |
OTAVAchemicals | 6594961-50MG |
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid |
682802-82-0 | 95% | 50MG |
$178 | 2023-06-25 |
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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10. Book reviews
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acidに関する追加情報
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid (CAS No. 682802-82-0): An Overview
2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid (CAS No. 682802-82-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, belongs to the class of indole derivatives and is characterized by its unique structural features and potential biological activities.
The molecular structure of 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid consists of an indole ring system substituted with a benzyloxy group at the 6-position and an acetic acid moiety attached to the 3-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential therapeutic applications of 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid may have potential as a novel anti-inflammatory agent for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid has also shown promise in neuroprotective studies. Research conducted on animal models has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of signaling pathways related to cell survival and death.
The pharmacokinetic properties of 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid have been extensively studied to evaluate its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its effective use in clinical settings. Furthermore, preliminary toxicity studies have indicated that 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid has low toxicity at therapeutic doses, making it a promising candidate for further clinical development.
The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid involves several well-established organic reactions, including Friedel-Crafts acylation, benzyl ether formation, and esterification. These synthetic routes have been optimized to achieve high yields and purity, ensuring the availability of this compound for research purposes. The ability to synthesize large quantities of pure 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid is crucial for advancing its preclinical and clinical evaluation.
In conclusion, 2-[6-(benzyloxy)-1H-indol-3-yl]acetic acid (CAS No. 682802-82-0) is a promising compound with diverse biological activities, including anti-inflammatory and neuroprotective effects. Its favorable pharmacokinetic properties and low toxicity profile make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore the full potential of this compound in various medical applications, contributing to the advancement of drug discovery and development in the field of medicinal chemistry.
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